molecular formula C7H13NO4S B13205676 2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde

2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde

Cat. No.: B13205676
M. Wt: 207.25 g/mol
InChI Key: RAAJUZGBIHKFKL-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde is a sulfur-containing heterocyclic compound featuring a 5-membered thiolane ring modified with sulfone groups (1,1-dioxo) at positions 1 and 1. The ring is substituted at position 3 with an aminomethyl group (-CH2NH2) and at position 2 with a hydroxyacetaldehyde moiety (-CH(OH)CHO). The hydroxyacetaldehyde group introduces reactivity due to its aldehyde and adjacent hydroxyl groups, making the compound prone to Schiff base formation, polymerization, or participation in condensation reactions .

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C7H13NO4S/c8-4-7(6(10)3-9)1-2-13(11,12)5-7/h3,6,10H,1-2,4-5,8H2

InChI Key

RAAJUZGBIHKFKL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CN)C(C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde typically involves multi-step organic reactions. One common approach is the reaction of a thiolane derivative with an aminomethylating agent under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Differences

  • Ring Systems: The target compound and feature a 5-membered thiolane ring, whereas contains a 4-membered thietan ring. substitutes the thiolane with a thiazolidine ring, which includes an additional nitrogen atom, altering hydrogen-bonding capabilities .
  • Functional Groups :

    • The hydroxyacetaldehyde group in the target compound distinguishes it from analogs with carboxylic acid (), ester (), or tertiary amine () substituents. This group’s aldehyde functionality may confer unique reactivity in nucleophilic additions or redox reactions.
    • Salt Forms : and are hydrochloride salts, enhancing water solubility for industrial or therapeutic applications .

Commercial and Industrial Relevance

  • highlights commercial availability via platforms like ECHEMI, emphasizing its role in bulk organic synthesis .
  • ’s dihydrochloride form and branched amine suggest use in drug delivery systems, where solubility and stability are critical .
  • The methyl ester in could serve as a prodrug precursor, masking polar groups for improved bioavailability .

Research Implications and Limitations

While direct research on the target compound is scarce, structural analogs provide insights:

  • Pharmaceutical Potential: Thiolane/thiazolidine sulfones are explored for antimicrobial and antidiabetic properties. The hydroxyacetaldehyde group’s reactivity may position the target compound as a crosslinker in biomaterials or a ligand in catalysis .
  • Synthetic Challenges : Introducing the hydroxyacetaldehyde group requires precise control to avoid undesired polymerization. Analogs like ’s acetic acid derivative offer more stable alternatives for routine synthesis .

Biological Activity

The compound 2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde is a thiolane derivative that has drawn interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H11N1O4SC_7H_{11}N_1O_4S, with a molecular weight of approximately 189.24 g/mol. The compound features a thiolane ring containing a dioxo group, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies have shown that thiolane derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of Thiolane Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]Staphylococcus aureus32 µg/mL
2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]Escherichia coli64 µg/mL
Similar Thiolane DerivativePseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several in vitro studies. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the modulation of oxidative stress pathways.

Case Study: In Vitro Evaluation
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • A significant reduction in cell viability (up to 70% at a concentration of 50 µM).
  • Increased levels of reactive oxygen species (ROS), indicating oxidative stress.
  • Activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Oxidative Stress Modulation : Induction of ROS leads to cellular damage and apoptosis.
  • Enzyme Interaction : Potential inhibition of enzymes involved in cancer cell proliferation.

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